

A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromosulfolane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dibromosulfolane

Cat. No.: B084020

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3,4-Dibromosulfolane** (CAS RN: 15091-30-2), a halogenated heterocyclic compound.^{[1][2]} As a key intermediate in various synthetic pathways, rigorous structural confirmation and purity assessment are paramount.^[2] This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to characterize this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on not just the procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

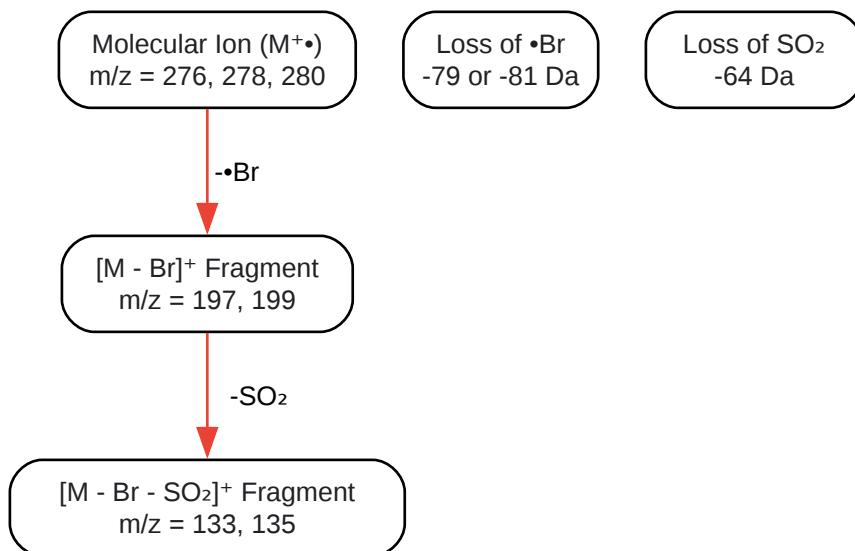
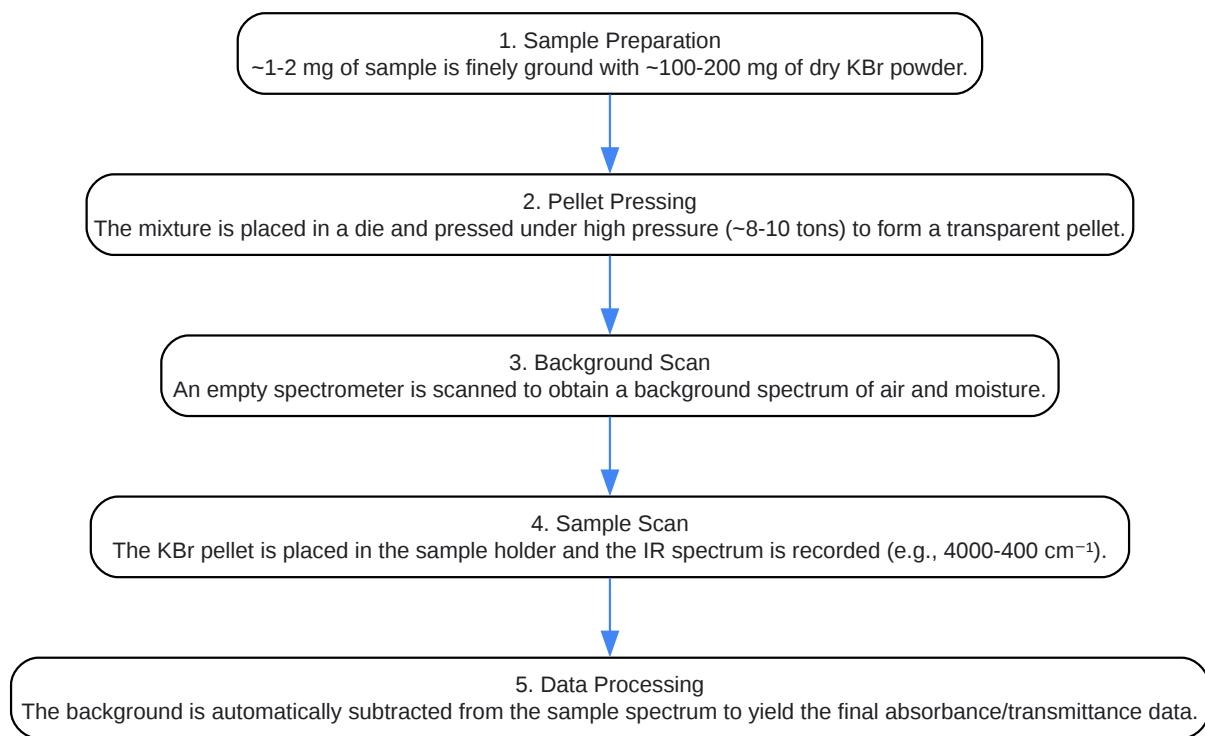
3,4-Dibromosulfolane, systematically named 3,4-dibromothiolane 1,1-dioxide, is a derivative of tetrahydrothiophene.^[3] The sulfolane ring imparts polarity, while the two bromine atoms introduce significant atomic mass and specific isotopic signatures, which are key features in its spectroscopic analysis.

Key Properties:

- Molecular Formula: C₄H₆Br₂O₂S^[3]

- Molecular Weight: 277.96 g/mol [3]
- Appearance: White to off-white crystalline powder.[2]
- Monoisotopic Mass: 275.84553 Da[3]

Caption: Molecular structure of **3,4-Dibromosulfolane**.



Infrared (IR) Spectroscopy

Principle of Analysis

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For **3,4-Dibromosulfolane**, IR is essential for confirming the presence of the sulfone (SO_2) group and the aliphatic C-H bonds, and observing the influence of the C-Br bonds.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The choice of the Potassium Bromide (KBr) pellet method is based on its suitability for solid, non-volatile samples and its transparency across a wide IR range, preventing interference with the analyte's spectrum.[4]

[Click to download full resolution via product page](#)

Caption: A plausible EI-MS fragmentation pathway for **3,4-Dibromosulfolane**.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the complete structural elucidation of **3,4-Dibromosulfolane**. IR spectroscopy confirms the presence of the key sulfone functional group. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, confirming the connectivity and chemical environment of all atoms. Finally, Mass Spectrometry provides the definitive molecular weight and, through its unique isotopic pattern, unambiguously confirms the presence of two bromine atoms. Together, these techniques deliver a comprehensive and reliable spectroscopic profile essential for quality control and research applications.

References

- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.
- Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information.
- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
- University of Wisconsin-Madison. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.
- ResearchGate. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Instrumental Methods of Analysis. (n.d.). XIII. SPECTRA AND MOLECULAR STRUCTURE.
- Oregon State University. (n.d.). ^1H NMR Chemical Shifts.
- University of Calgary. (n.d.). NMR Chemical Shifts.
- Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- University of Colorado Boulder. (n.d.). IR Chart.
- ResearchGate. (n.d.). Mass spectrum of sulfolane from NIST website.
- Wikipedia. (n.d.). Sulfur dioxide.
- Compound Interest. (2015). A Guide to ^1H NMR Chemical Shift Values.
- Scribd. (n.d.). ^{13}C NMR Chemical Shifts Guide.
- University of Potsdam. (n.d.). Table of Characteristic IR Absorptions.
- National Center for Biotechnology Information. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information.
- Acme Biochemical. (n.d.). 3 , 4-Dibromotetrahydrothiophene 1 , 1-dioxide,95%.
- NIST. (n.d.). Thiophene, 3,4-dibromo-. NIST Chemistry WebBook.
- AIP Publishing. (n.d.). High-pressure vibrational spectroscopy of sulfur dioxide.
- NIST. (n.d.). Search for Species Data by Molecular Weight. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-DIBROMOSULFOLANE | 15091-30-2 [chemicalbook.com]
- 2. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio... [cymitquimica.com]
- 3. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C₄H₆Br₂O₂S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromosulfolane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084020#spectroscopic-data-of-3-4-dibromosulfolane\]](https://www.benchchem.com/product/b084020#spectroscopic-data-of-3-4-dibromosulfolane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com